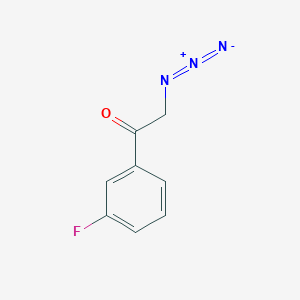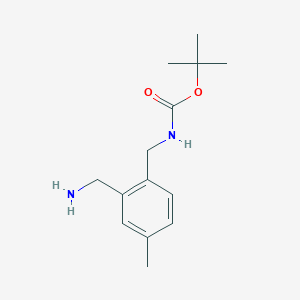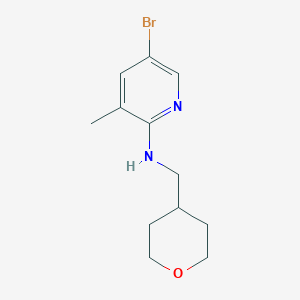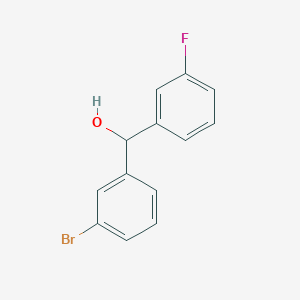
(3-Bromophenyl)(3-fluorophenyl)methanol
説明
(3-Bromophenyl)(3-fluorophenyl)methanol, also known as 3-BPFM, is an organic compound with a wide range of applications in scientific research. It is a bifunctional compound, consisting of a phenyl group with a bromine atom and a fluorine atom. The compound has been studied extensively in the fields of chemistry and biochemistry, and has been found to have a number of useful applications in laboratory experiments.
科学的研究の応用
Catalyst Development for Hydrogen Production
A comprehensive review by García et al. (2021) discusses hydrogen production from methanol through various thermochemical conversion pathways, including steam reforming, partial oxidation, and autothermal reforming. The study emphasizes the development of copper-based catalysts and their performance enhancement through the incorporation of other metals and structures for improved activity and stability (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).
Practical Synthesis Methods
Qiu et al. (2009) reported on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related to (3-Bromophenyl)(3-fluorophenyl)methanol, highlighting a practical method for its preparation. This study provides insights into overcoming challenges associated with the high costs and environmental concerns of traditional synthesis methods (Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009).
Methanol as a Chemical Marker in Power Transformers
Jalbert et al. (2019) explored the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. The study reviews methanol's role in indicating the degradation of cellulosic solid insulation, demonstrating an application of methanol in enhancing the reliability and maintenance strategies of electrical power equipment (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Methanol Oxidation in Fuel Cells
Heinzel and Barragán (1999) reviewed the state-of-the-art of methanol crossover in direct methanol fuel cells (DMFCs), addressing the major limitation of methanol crossover from the anode to the cathode. This work sheds light on efforts to develop more methanol-impermeable polymer electrolytes, contributing to the advancement of DMFC technology (A. Heinzel & V. M. Barragán, 1999).
Photocatalytic Reduction of CO2 to Methanol
Lais et al. (2018) reviewed experimental parameters affecting the photocatalytic conversion of CO2 to methanol, emphasizing the optimization of conditions to enhance the conversion rate. This research highlights the role of photocatalysis in addressing environmental challenges by converting CO2 into valuable hydrocarbon fuels like methanol (Abul Lais, M. Gondal, M. A. Dastageer, & F. Al-Adel, 2018).
特性
IUPAC Name |
(3-bromophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKNMZLQGZSYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



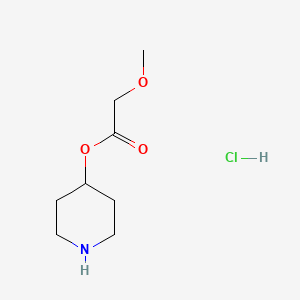
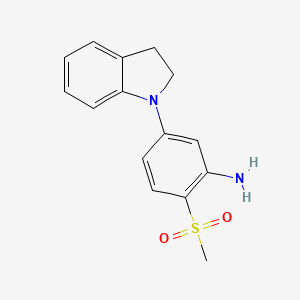
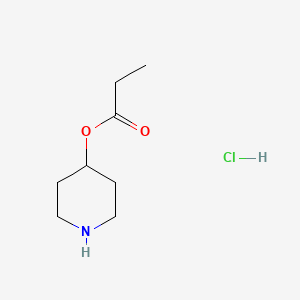
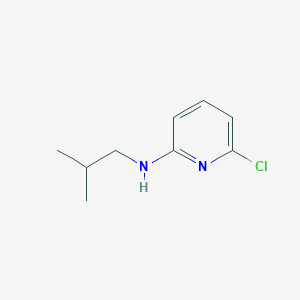
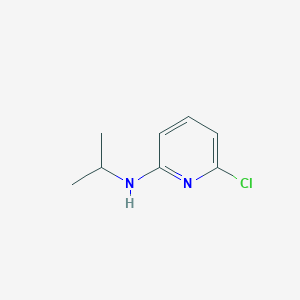
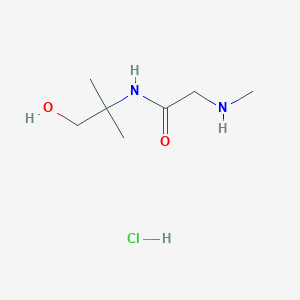
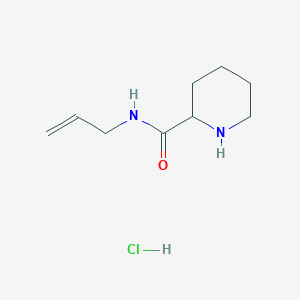
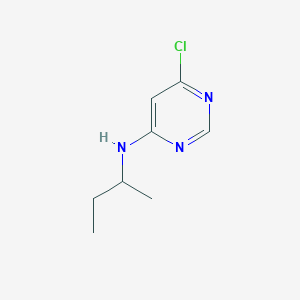
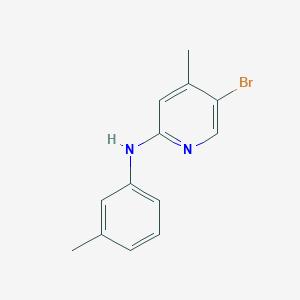
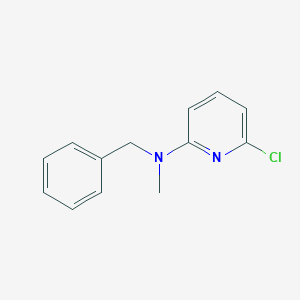
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
